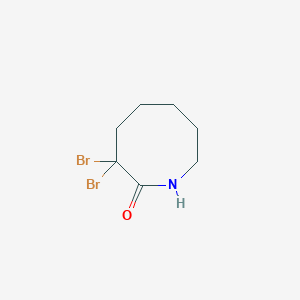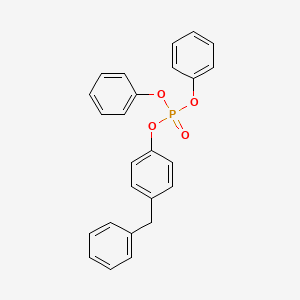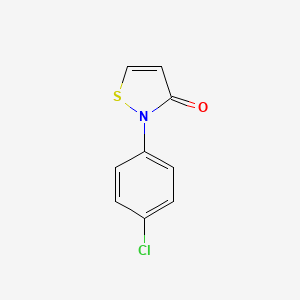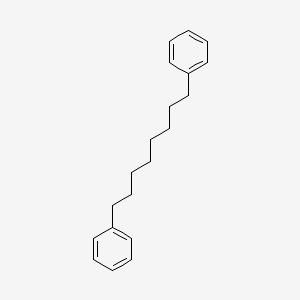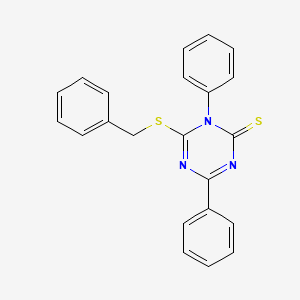![molecular formula C10H13NS B14681485 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline CAS No. 37845-59-3](/img/structure/B14681485.png)
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is an organic compound with the molecular formula C10H13NS It is characterized by the presence of an aniline group substituted with a 2-methylprop-2-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline typically involves the reaction of 2-methylprop-2-en-1-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperature range of 0-25°C.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, solvents like acetic acid or dichloromethane, temperature range of 0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid: Similar in structure but contains an additional carboxylic acid group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a similar 2-methylprop-2-en-1-yl group but differs in the ester linkage and overall structure.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is unique due to its specific combination of an aniline group with a 2-methylprop-2-en-1-yl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
37845-59-3 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)aniline |
InChI |
InChI=1S/C10H13NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 |
InChI Key |
ZOZTYIQLXZTSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



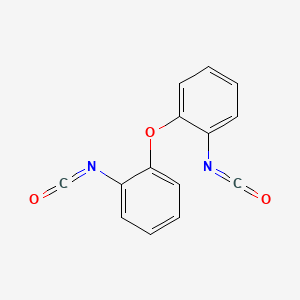
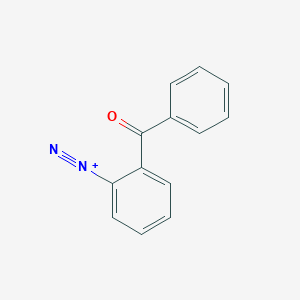
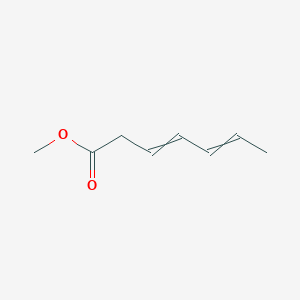
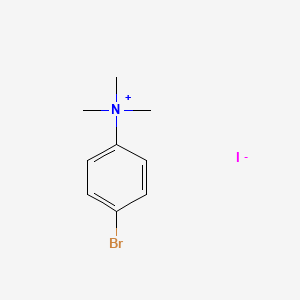


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
